6'-Chloro-[2,3']bipyridinyl
Overview
Description
“6’-Chloro-[2,3’]bipyridinyl” is a chemical compound with the molecular formula C11H6ClN3. It has a molecular weight of 215.64 .
Molecular Structure Analysis
The InChI code for “6’-Chloro-[2,3’]bipyridinyl” is 1S/C11H6ClN3/c12-11-8(6-13)3-4-10(15-11)9-2-1-5-14-7-9/h1-5,7H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “6’-Chloro-[2,3’]bipyridinyl”, the molecular weight is 215.64 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources .Scientific Research Applications
Reactivity and Activation Studies
6'-Chloro-[2,3']bipyridinyl derivatives have been studied extensively for their reactivity and selective activation behaviors. Stoccoro et al. (2003) investigated the reactivity of 6-substituted 2,2′-bipyridines with palladium(II) derivatives, revealing selective activation of C(sp3)-H versus C(sp2)-H. The study showed unexpected activation of a C(sp3)−H bond with loss of methane in less coordinating solvents like dichloromethane, leading to 6-membered cyclometallated derivatives, which are crucial in understanding the reactivity and application of these compounds in catalysis and material science Stoccoro et al., 2003.
Fluorescence Properties
6-Amino derivatives of 2,2′:6′,2″-terpyridine, structurally related to this compound, show remarkably efficient fluorescence in organic solutions. Mutai et al. (2002) found that these compounds exhibit strong fluorescence with maxima shifting to longer wavelengths as solvent polarity increases. This property has implications in the development of new materials for optical and electronic applications Mutai et al., 2002.
Crystal Structure Analysis
Conterosito et al. (2016) reported the synthesis, NMR characterization, and crystal structure of 6-Chloro 4,4′-dimethyl 2,2′-bipyridine, a compound structurally related to this compound. The study provided detailed insights into the molecular structure and crystal packing, which are vital for understanding the material properties and potential applications in various scientific fields Conterosito et al., 2016.
Photocatalysis and Hydrogen Production
Du et al. (2008) explored the use of Platinum(II) bi- and terpyridyl chloro complexes, related to this compound, in photocatalytic hydrogen production from water. The study highlights the role of these complexes as catalysts or precursors in photocatalytic processes, contributing to the development of sustainable energy solutions Du et al., 2008.
Halogen Bonding Interactions
Carter et al. (2017) investigated molecular uranyl materials featuring 2,5-diiodobenzoic acid and N-donor capping ligands, closely related to this compound. The research sheds light on harnessing uranyl oxo atoms via halogen bonding interactions, which is significant for understanding the non-covalent assembly in uranyl complexes Carter et al., 2017.
Properties
IUPAC Name |
2-chloro-5-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAFJYZJWCBMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449614 | |
Record name | 6'-Chloro-[2,3']bipyridinyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93297-75-7 | |
Record name | 6'-Chloro-[2,3']bipyridinyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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